2-(4-Methoxyphenoxy)quinoxaline

P2X3 Antagonist Pain Research Selectivity Profiling

Research requiring reproducible P2X3 receptor modulation fails with generic quinoxalines due to the critical 4-methoxyphenoxy substitution pattern. This exact compound delivers validated potency and selectivity. - P2X3 antagonism: human IC50 = 136 nM; rat IC50 = 25 nM - Selectivity: 3.7x over human P2X2 (IC50 = 501 nM) - Secondary application: Xanthine oxidase inhibition (IC50 = 4.0 µM) - Trusted sourcing: Batch-specific COA available

Molecular Formula C15H12N2O2
Molecular Weight 252.273
CAS No. 338394-64-2
Cat. No. B2768460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenoxy)quinoxaline
CAS338394-64-2
Molecular FormulaC15H12N2O2
Molecular Weight252.273
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C15H12N2O2/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
InChIKeyMPMDGQXGJAVQKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenoxy)quinoxaline: Overview


2-(4-Methoxyphenoxy)quinoxaline is a heterocyclic compound comprising a quinoxaline core substituted at the 2-position with a 4-methoxyphenoxy group . It belongs to the quinoxaline family, a class recognized for a wide spectrum of biological activities [1]. This specific derivative is identified by CAS number 338394-64-2, a molecular formula of C15H12N2O2, and a molecular weight of 252.27 g/mol .

P2X3 receptor antagonist research context
Selectivity profile vs P2X2 for pathway studies
Xanthine oxidase inhibition assay context

2-(4-Methoxyphenoxy)quinoxaline: Specificity Matters


The quinoxaline class exhibits broad biological activity, but the specific substitution pattern is a critical determinant of target affinity and selectivity. Replacing 2-(4-methoxyphenoxy)quinoxaline with a generic or closely related analog (e.g., an unsubstituted quinoxaline or a derivative with a different phenoxy group) is highly likely to result in significant alterations in pharmacological profile. This is due to the precise role of the 4-methoxyphenoxy moiety in establishing key interactions with biological targets, as evidenced by the compound's distinct activity profile against the P2X3 receptor compared to other quinoxalines [1]. Therefore, for research requiring reproducible and specific biological outcomes, this exact compound is essential.

Generic quinoxaline may shift target affinity

Unsubstituted or differently substituted analogs lack the 4-methoxyphenoxy group critical for P2X3 engagement, likely altering pharmacological profile.

Altered phenoxy substitution pattern may reduce selectivity

The specific 4-methoxy substitution influences selectivity over P2X2; related ethers cannot be assumed interchangeable without direct comparison data.

2-(4-Methoxyphenoxy)quinoxaline: Quantitative Evidence


P2X3 Antagonism: Potency & Selectivity

2-(4-Methoxyphenoxy)quinoxaline demonstrates potent antagonism at the P2X3 receptor with a clear selectivity window against the related P2X2 receptor [1]. This profile is a key differentiator from non-selective P2X antagonists or other quinoxaline derivatives that may lack this specific affinity.

P2X3 Potency & Selectivity
Reported
IC50: 25 nM (rat P2X3), 136 nM (human P2X3)
vs human P2X2 IC50 501 nM (ratio 3.7)
Supports P2X3 pathway selectivity interpretation
FLIPR assay, recombinant receptors; cross-study context
P2X3 Antagonist Pain Research Selectivity Profiling

P2X3 Antagonism: Benchmark Comparison

The P2X3 antagonist activity of 2-(4-Methoxyphenoxy)quinoxaline can be compared to that of a known, potent, and selective P2X3 antagonist ('P2X3 antagonist 34') [1]. While 'P2X3 antagonist 34' is a more advanced compound, this comparison establishes a quantitative baseline for the activity of 2-(4-Methoxyphenoxy)quinoxaline within the context of known P2X3 pharmacology.

Benchmark Potency Comparison
Reported
Target compound IC50 136 nM
vs P2X3 antagonist 34 (~5.4-fold less potent)
Provides potency context among P2X3 antagonists
Cross-study comparison; cell lines differ
P2X3 Antagonist Benchmarking Pain Research

Xanthine Oxidase Inhibitory Activity

2-(4-Methoxyphenoxy)quinoxaline also exhibits inhibition of xanthine oxidase, an enzyme involved in superoxide generation. Its potency in this assay provides a second, orthogonal point of differentiation from other quinoxaline derivatives that may not possess this activity [1].

Xanthine Oxidase Inhibition
Class-level
IC50 4.0 µM
Supports xanthine oxidase inhibition assay context
Ranked highest in tested set (analogs 4.5–10.0 µM); class-level inference
Xanthine Oxidase Inhibitor Reactive Oxygen Species Inflammation

2-(4-Methoxyphenoxy)quinoxaline: Research Applications


P2X3-Mediated Pain Research

Given its validated and quantifiable P2X3 antagonism (IC50 values of 25 nM and 136 nM for rat and human receptors, respectively) [1], this compound is highly suitable for in vitro studies aimed at elucidating the role of P2X3 receptors in nociception and chronic pain. Its selectivity over the P2X2 receptor makes it a preferred choice over non-selective purinergic antagonists.

Selective P2X3 Tool Development

The compound's selectivity profile (human P2X2 IC50 = 501 nM vs. human P2X3 IC50 = 136 nM) [1] makes it a valuable starting point for the development of more refined, selective P2X3 tool compounds. Researchers can use it as a benchmark or as a scaffold for further chemical optimization to improve potency and selectivity.

Oxidative Stress and Xanthine Oxidase Studies

With a demonstrated IC50 of 4.0 µM against xanthine oxidase [2], this compound can be employed in assays to probe the enzyme's role in superoxide generation and oxidative stress. This is a distinct application from its P2X3 activity, offering a second, evidence-backed research avenue.

Application
Selection Property
Validation Focus
P2X3-mediated nociception studies
Selectivity profile context vs P2X2
P2X3 pathway interpretation in pain models
P2X3 tool compound development
Potency context relative to benchmark
Potency and selectivity optimization
Xanthine oxidase inhibition studies
Inhibitory activity in enzyme assay
Superoxide generation endpoint monitoring

Technical Documentation Hub

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22 linked technical documents
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